

Spectroscopic Data and Analysis of 1-Ethyl-2-methylcyclohexane: A Technical Guide

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Compound of Interest

Compound Name: 1-Ethyl-2-methylcyclohexane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for the diastereomers of **1-Ethyl-2-methylcyclohexane**. Due to the limited availability of complete, experimentally derived public data, this guide combines available information with predicted spectroscopic values to offer a detailed analysis for researchers in organic chemistry, drug development, and related fields.

Molecular Structure and Stereoisomerism

1-Ethyl-2-methylcyclohexane (C₉H₁₈) is a saturated cyclic hydrocarbon featuring two stereocenters at the C1 and C2 positions of the cyclohexane ring. This results in the existence of two diastereomers: **cis-1-Ethyl-2-methylcyclohexane** and **trans-1-Ethyl-2-methylcyclohexane**. The relative orientation of the ethyl and methyl groups dictates the conformational preferences of the cyclohexane ring and significantly influences their respective NMR spectra.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the cis and trans isomers of **1-Ethyl-2-methylcyclohexane**. These predictions were generated using advanced computational algorithms and provide a reliable reference for spectral assignment.

Table 1: Predicted ^1H NMR Chemical Shifts (δ , ppm) for **1-Ethyl-2-methylcyclohexane** Isomers

Proton	cis-1-Ethyl-2-methylcyclohexane	trans-1-Ethyl-2-methylcyclohexane
CH_3 (methyl)	~ 0.85 (d)	~ 0.88 (d)
CH_2CH_3 (ethyl- CH_3)	~ 0.89 (t)	~ 0.91 (t)
CH (C2)	~ 1.20-1.35 (m)	~ 1.05-1.20 (m)
CH (C1)	~ 1.35-1.50 (m)	~ 1.25-1.40 (m)
CH_2 (ethyl- CH_2)	~ 1.30-1.45 (m)	~ 1.30-1.45 (m)
Cyclohexane CH_2	~ 1.00-1.80 (m)	~ 1.00-1.80 (m)

Note: Chemical shifts are referenced to TMS (0 ppm). Multiplicity is indicated as (s) singlet, (d) doublet, (t) triplet, (q) quartet, (m) multiplet.

Table 2: Predicted ^{13}C NMR Chemical Shifts (δ , ppm) for **1-Ethyl-2-methylcyclohexane** Isomers

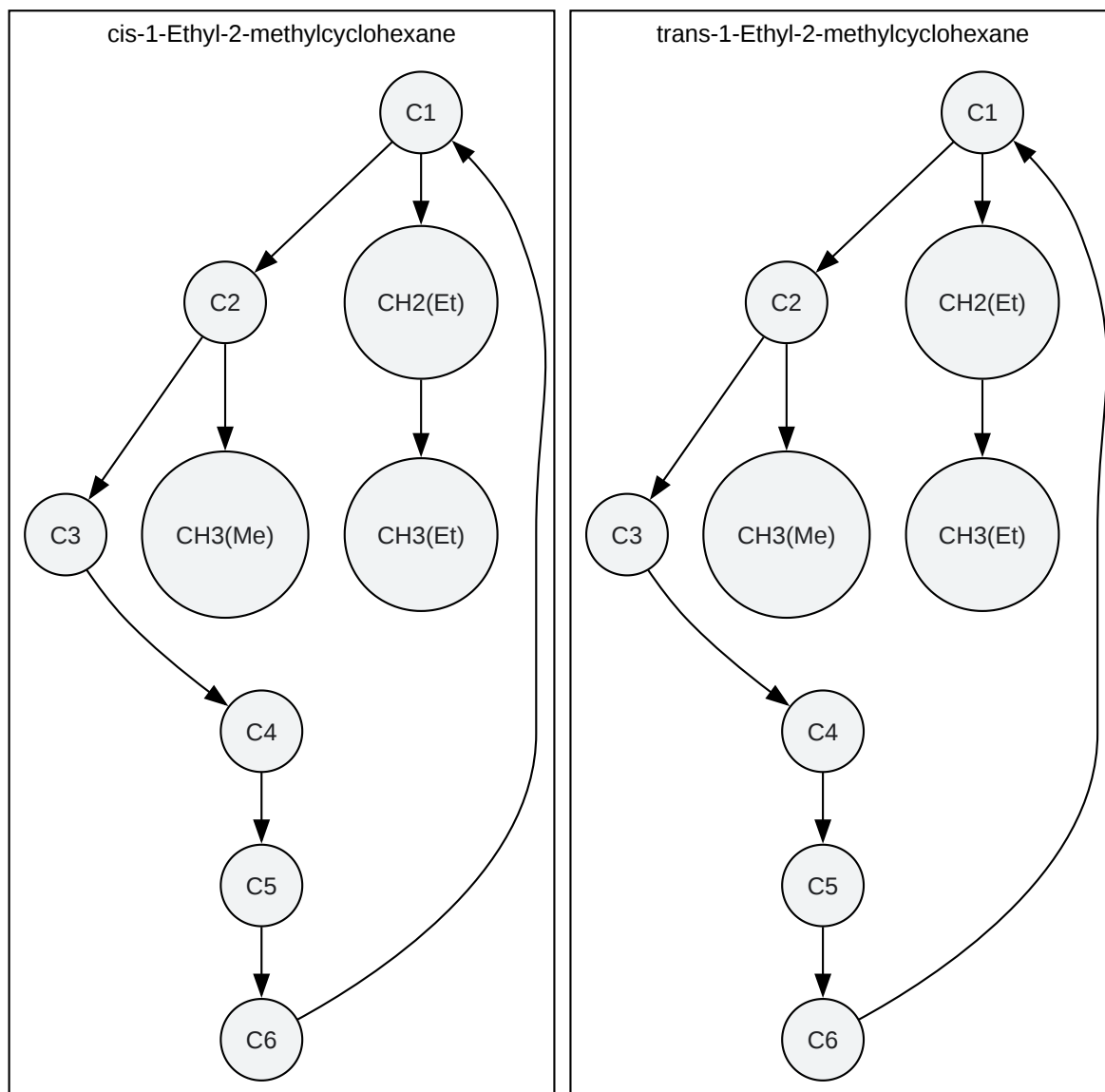
Carbon	cis-1-Ethyl-2-methylcyclohexane	trans-1-Ethyl-2-methylcyclohexane
CH ₃ (methyl)	~ 15.0	~ 19.5
CH ₂ CH ₃ (ethyl-CH ₃)	~ 11.5	~ 12.0
C2	~ 30.0	~ 35.5
C1	~ 38.0	~ 42.0
CH ₂ CH ₃ (ethyl-CH ₂)	~ 25.0	~ 28.0
C6	~ 35.0	~ 36.0
C3	~ 34.0	~ 35.0
C5	~ 27.0	~ 27.5
C4	~ 26.0	~ 26.5

Note: Chemical shifts are referenced to TMS (0 ppm).

Key 2D NMR Correlations (Predicted)

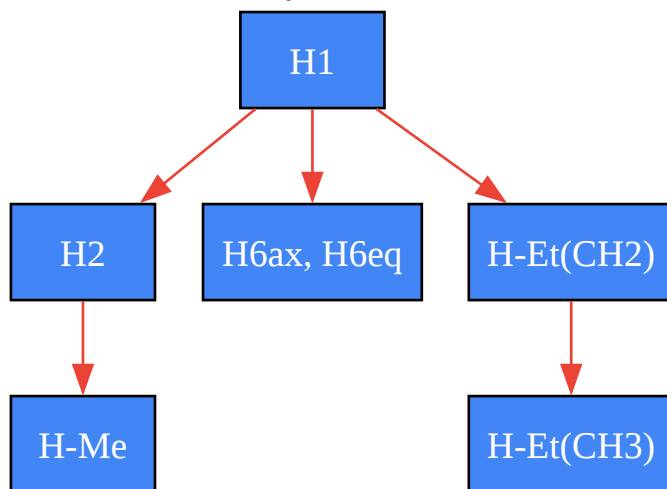
Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for the unambiguous assignment of proton and carbon signals. The following diagrams illustrate the expected key correlations for the diastereomers of **1-Ethyl-2-methylcyclohexane**.

Molecular Structure of 1-Ethyl-2-methylcyclohexane

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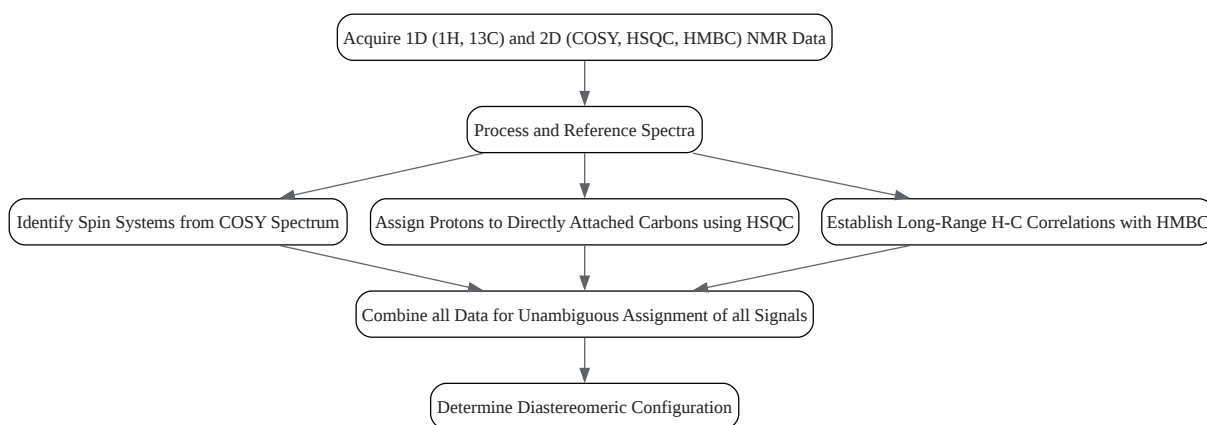
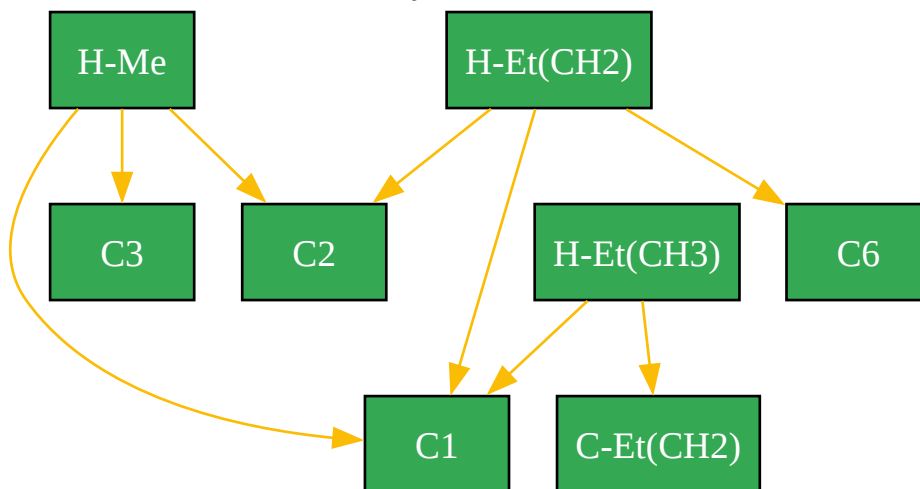
Caption: Molecular structures of cis- and trans-**1-Ethyl-2-methylcyclohexane**.

Predicted Key COSY Correlations

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Caption: Predicted key COSY correlations for **1-Ethyl-2-methylcyclohexane**.

Predicted Key HMBC Correlations



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